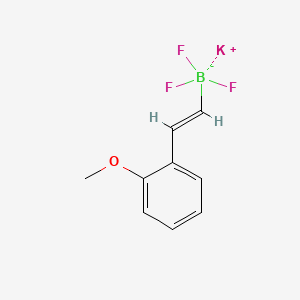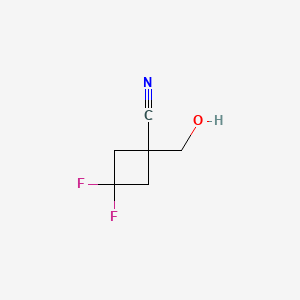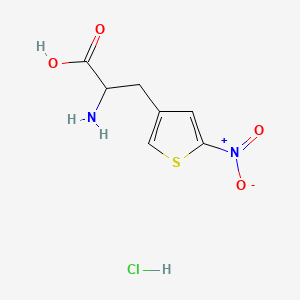
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a nitro group at the 5-position and an amino group at the 2-position, making it a unique derivative of propanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride typically involves the nitration of a thiophene derivative followed by the introduction of the amino and propanoic acid groups. One common method includes the following steps:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitrothiophene is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Introduction of Propanoic Acid Group: The resulting compound is then reacted with a suitable reagent to introduce the propanoic acid group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its hydrochloride salt form.
化学反应分析
Types of Reactions
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Amino-3-(5-aminothiophen-3-yl)propanoic acid.
Substitution: Formation of acylated or alkylated derivatives.
科学研究应用
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The amino and propanoic acid groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
- 2-Amino-3-(7-methyl-1H-indol-5-yl)propanoic acid
Uniqueness
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride is unique due to the presence of the nitrothiophene moiety, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for redox reactions, while the thiophene ring provides stability and aromaticity. These features distinguish it from other similar compounds and make it a valuable compound for various applications.
属性
分子式 |
C7H9ClN2O4S |
|---|---|
分子量 |
252.68 g/mol |
IUPAC 名称 |
2-amino-3-(5-nitrothiophen-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O4S.ClH/c8-5(7(10)11)1-4-2-6(9(12)13)14-3-4;/h2-3,5H,1,8H2,(H,10,11);1H |
InChI 键 |
UTVXDQPLXJKRQC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


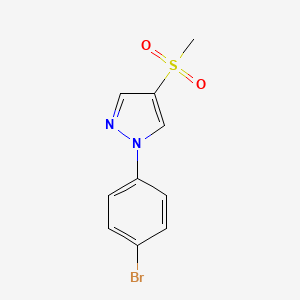
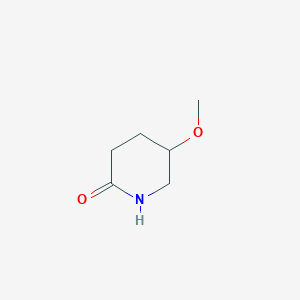
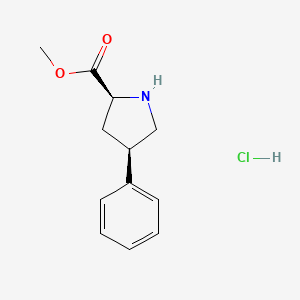
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
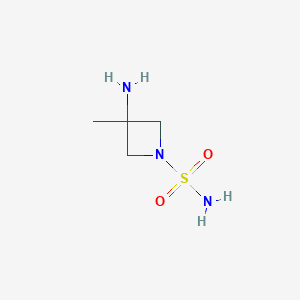
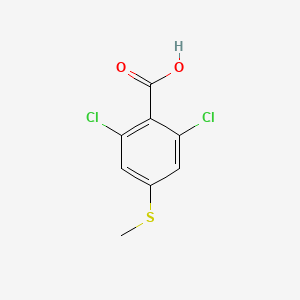
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
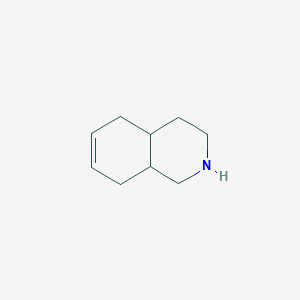
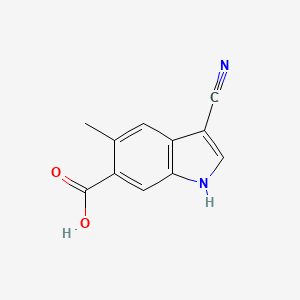
![{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
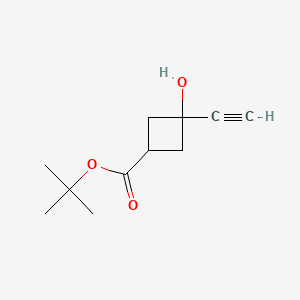
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
